2-Methoxythiazole

Description

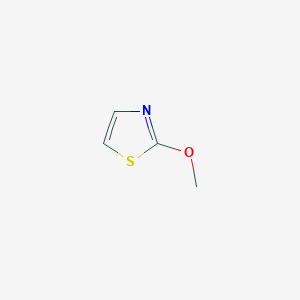

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRDTKNLLMJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341744 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-13-3 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 2-Methoxythiazole

The synthesis of this compound, a key heterocyclic compound, is primarily achieved through well-established methods involving nucleophilic substitution and transetherification. These routes offer reliable pathways to the target molecule, with ongoing research focused on optimizing conditions for industrial-scale production.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental and widely utilized strategy for the synthesis of 2-alkoxythiazoles, including this compound. google.comgoogle.com This approach involves the displacement of a suitable leaving group, typically a halogen, from the thiazole (B1198619) ring by a methoxide (B1231860) nucleophile. google.comgoogle.com

A prevalent method for synthesizing this compound involves the reaction of 2-chlorothiazole (B1198822) with sodium methoxide. google.comgoogle.com In this SN2-type reaction, the methoxide ion acts as a potent nucleophile, attacking the electron-deficient carbon at the 2-position of the thiazole ring and displacing the chloride ion. libretexts.orgchemguide.co.ukyoutube.com The reaction is typically carried out in anhydrous methanol (B129727) under reflux conditions to ensure an adequate reaction rate and to serve as the solvent for the reactants. google.comgoogle.com

The general reaction is as follows: 2-Chlorothiazole + Sodium Methoxide → this compound + Sodium Chloride

Kinetic studies have shown that the reaction of 2-chlorothiazoles with sodium methoxide proceeds as a normal substitution reaction. sciepub.com The yield of this reaction can be high, with reports of up to 90% when using an equimolar ratio of the reactants. sciepub.com However, using an excess of sodium methoxide can lead to a decrease in yield to around 30%, with the formation of unidentified byproducts. sciepub.com The reaction is typically conducted at atmospheric pressure and a temperature of 50°C in a methanol solution. sciepub.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chlorothiazole | Sodium Methoxide | Anhydrous Methanol | Reflux | ~90% (equimolar) | sciepub.com |

| 2-Chlorothiazole | Potassium Methoxide | Anhydrous Methanol | Reflux | Not specified | google.comgoogle.com |

Transetherification Approaches

Transetherification offers an alternative synthetic route to 2-alkoxythiazoles. This method involves the exchange of an alkoxy group from an existing ether with an alcohol, catalyzed by a suitable catalyst. academie-sciences.fr While less commonly cited specifically for this compound in the provided context, it is a recognized method for synthesizing various vinyl ethers and could be applicable. academie-sciences.fr The reaction is typically driven by using a large excess of the alcohol corresponding to the desired alkoxy group.

Industrial Scale Production Methods and Optimization

For industrial-scale production of this compound, the nucleophilic substitution of 2-chlorothiazole with sodium methoxide remains a key method. google.comgoogle.com Optimization for large-scale synthesis focuses on factors such as cost-effectiveness, safety, and environmental impact. This includes the use of efficient catalysts and environmentally friendly solvents. Continuous flow processes in automated reactors may be employed to enhance yield and purity.

Key optimization parameters for the synthesis of this compound and related compounds include:

Reactant Stoichiometry: As noted, using an equimolar ratio of 2-chlorothiazole and sodium methoxide is crucial for maximizing yield and minimizing side reactions. sciepub.com

Solvent Choice: While methanol is the conventional solvent, the use of solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to enhance the rate of similar nucleophilic substitution reactions on the thiazole ring. sciepub.com

Catalyst Systems: For related syntheses, various catalysts, including silica-supported tungstosilisic acid, have been used to promote reactions under greener conditions. mdpi.com

Synthesis of this compound Derivatives and Analogues

The core this compound structure can be further modified to produce a variety of derivatives and analogues with tailored properties. This is often achieved through functional group interconversion strategies.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a powerful tool in organic synthesis that allows for the transformation of one functional group into another. imperial.ac.uk In the context of this compound, FGI can be used to introduce new substituents onto the thiazole ring.

For instance, the aldehyde group on certain thiazole derivatives can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromic acid. Conversely, it can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride. The methoxy (B1213986) group itself can be substituted under appropriate conditions.

A notable example is the phosphonation of this compound, which proceeds regioselectively at the 5-position in high yield (up to 90%). researchgate.net This reaction introduces a phosphonate (B1237965) group, opening up further avenues for derivatization.

Furthermore, the synthesis of derivatives like 5-(chloromethyl)-2-methoxy-1,3-thiazole (B121293) can be achieved through the chloromethylation of this compound using agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst.

| Starting Material | Reagent(s) | Functional Group Transformation | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde-substituted thiazole | Potassium permanganate or Chromic acid | Oxidation of aldehyde | Carboxylic acid derivative | |

| Aldehyde-substituted thiazole | Lithium aluminum hydride | Reduction of aldehyde | Alcohol derivative | |

| This compound | Dimethyl or diethyl H-phosphonates, Mn(OAc)₃·2H₂O | C-H phosphonation at position 5 | 5-Phosphonated-2-methoxythiazole | researchgate.net |

| This compound | Chloromethyl methyl ether, Lewis acid | Chloromethylation | 5-(Chloromethyl)-2-methoxythiazole |

Synthesis of 2-Chloroacetylamino-4-methoxythiazole from 2-Amino-4-methoxythiazole

The synthesis of 2-chloroacetylamino-4-methoxythiazole is achieved through the reaction of 2-amino-4-methoxythiazole with chloroacetyl chloride. In this process, a suspension of 2-amino-4-methoxythiazole in glacial acetic acid is treated with chloroacetyl chloride dropwise while stirring. The mixture is then refluxed at 120°C for five hours. After refluxing, the reaction mixture is poured onto crushed ice, leading to the precipitation of the solid product. This solid is subsequently filtered, washed with ice-cold water, dried, and recrystallized from 70% aqueous ethanol (B145695) to yield the purified 2-chloroacetylamino-4-methoxythiazole. ajrconline.org

This compound can be further derivatized. For instance, reacting 2-chloroacetylamino-4-methoxythiazole with potassium acetate (B1210297) in glacial acetic acid under reflux for eight hours yields 2-acetylamino-4-methoxythiazole. ajrconline.orgresearchgate.net

Formation of Substituted Thiazole Derivatives via Nucleophilic Attack

Substituted thiazole derivatives can be readily formed through nucleophilic attack. A notable example is the synthesis of (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles. This is accomplished by reacting substituted hydrazine-carbothioamides with chloroacetone (B47974) in the presence of triethylamine (B128534) (Et3N) as a catalyst. mdpi.com The reaction, which can be conducted at room temperature overnight or by refluxing in ethanol for 6-10 hours, proceeds via an SN2 mechanism. mdpi.com The proposed mechanism involves the initial nucleophilic attack of the sulfur atom on the primary carbon of chloroacetone, forming an S-alkylated intermediate. mdpi.com This is followed by another nucleophilic attack by a nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the final thiazole product. mdpi.com

Another example of nucleophilic attack is the reaction of 2-chloroacetylamino-4-methoxythiazole with aniline (B41778) in ethanol. Refluxing this mixture for 5-6 hours results in the formation of 2-phenyl amino acetoamido-4-(4-methoxy) thiazole. ajrconline.org Similarly, allenyl isothiocyanates react with various nucleophiles, including heterocyclic aromatic amines, to form 1,3-thiazoles. researchgate.net These reactions are often highly regioselective. researchgate.net

Palladium-Catalyzed Annulation Reactions for Complex Molecule Synthesis

Palladium-catalyzed annulation reactions are a powerful tool for constructing complex polycyclic molecules. rsc.orgsnnu.edu.cn These reactions often involve C-H activation and can proceed through various cascade mechanisms. snnu.edu.cn For instance, a palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols and sulfoxonium ylides provides a direct route to indolines. rsc.org Another example is the palladium-catalyzed cascade reaction between alkene-tethered aryl iodides and carbon monoxide, which leads to the formation of complex polycyclic molecules containing aryl-substituted quaternary stereocenters. rsc.org The mechanism for this transformation is suggested to involve a Heck-type carbonylative cyclization followed by a ketene-involved Friedel–Crafts acylation. rsc.org Furthermore, palladium-catalyzed [3 + 2] annulation of alkynes can lead to the formation of azulenes and pseudoazulenes through a process involving aromatic ring expansion. pku.edu.cn

Phosphonylation Reactions and Regioselectivity at Position 5

The phosphonylation of this compound demonstrates remarkable regioselectivity. The reaction of this compound with dimethyl or diethyl H-phosphonates in the presence of Mn(OAc)₃·2H₂O as a catalyst occurs regioselectively at position 5, affording the corresponding phosphonate in up to 90% yield. researchgate.net This high regioselectivity is a surprising and synthetically useful feature of this compound. researchgate.net The reaction proceeds under mild conditions, typically being maintained at 80°C for 3 hours. researchgate.net Similar high regioselectivity for the 5-position is also observed in the phosphonylation of 2-ethoxythiazole (B101290) and 2-acetylthiazole. researchgate.net

Nitration and Bromination Studies of the Thiazole Nucleus

The thiazole nucleus of this compound can undergo electrophilic substitution reactions such as nitration and bromination. ias.ac.inias.ac.in Nitration of this compound is readily achieved at room temperature using a mixture of nitric acid and sulfuric acid. ias.ac.inias.ac.in This reaction yields a product identified as 2-methoxy-5-nitrothiazole. ias.ac.inias.ac.in

Similarly, the bromination of this compound also occurs, resulting in the formation of a bromo compound considered to be 2-methoxy-5-bromothiazole. ias.ac.inias.ac.in These studies, along with those on other substituted thiazoles, contribute to the understanding of the orienting influences of substituents on the thiazole ring. ias.ac.inresearchgate.netresearchgate.net

Strategic Use of this compound as a Chemical Building Block

Precursor for Complex Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic compounds. quinoline-thiophene.com Its structural features and reactivity allow it to be a key intermediate in the construction of various drug molecules and other functional organic compounds. quinoline-thiophene.com The thiazole ring itself is a significant scaffold in medicinal chemistry, found in both natural products like Vitamin B1 (Thiamine) and numerous synthetic drugs. researchgate.netslideshare.net The synthesis of various substituted thiazoles often begins with simpler thiazole derivatives, which are then elaborated into more complex structures. For instance, the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound, is a classic method for forming the thiazole ring. encyclopedia.pub Derivatives such as 2-aminothiazoles, which can be prepared from thiourea, are common starting points for further functionalization. encyclopedia.puborgsyn.orgasianpubs.org

Scaffold for Bioactive Molecule Development

The this compound moiety is a versatile and valuable scaffold in medicinal chemistry, serving as a fundamental building block for the synthesis of a diverse range of bioactive molecules. chemimpex.comcymitquimica.com Its unique electronic properties and the specific arrangement of its methoxy group and thiazole ring allow it to be a key intermediate in the development of novel therapeutic agents. chemimpex.comquinoline-thiophene.com The thiazole ring itself is a common feature in many biologically active compounds, and the addition of the methoxy group at the 2-position influences the molecule's reactivity, solubility, and interaction with biological targets. cymitquimica.comquinoline-thiophene.com Researchers leverage this scaffold to construct more complex molecules with potential applications as pharmaceuticals and agrochemicals. chemimpex.com

A significant strategy in utilizing 2-alkoxythiazoles, including this compound, involves π-bond migratory dealkylative coupling reactions. This method allows for the formation of new carbon-nitrogen (C-N) bonds, which is a critical step in synthesizing many nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals. rsc.org For instance, a remote activating strategy enabled (RASE) π-bond migratory dealkylative C-N coupling has been developed to react 2-alkoxythiazoles with compounds undergoing C(sp³)–H or C(sp²)–H cleavage. rsc.org This reaction, often facilitated by reagents like N-fluorobenzenesulfonimide (NFSI), results in the synthesis of N-benzyl or N-phenyl thiazol-2(3H)-ones. These products are themselves important scaffolds for further drug development. rsc.orgrsc.org The process involves NFSI acting as a bifunctional reagent that both initiates a radical relay to create an electrophile and generates a carbocation scavenger that triggers the dealkylation of the 2-alkoxythiazole, yielding a nucleophilic thiazol-2(3H)-one coupling partner. rsc.org

Derivatization is also commonly achieved by starting with structurally similar compounds like 2-amino-4-methoxythiazole. For example, to synthesize potential anti-inflammatory and antidiabetic agents, 2-amino-4-methoxythiazole can be treated with chloroacetyl chloride. ajrconline.org The resulting intermediate, 2-chloroacetylamino-4-methoxythiazole, can then be reacted with various anilines to produce a series of 2-phenylaminoacetoamido-4-methoxythiazole derivatives. ajrconline.org This multi-step synthesis highlights how the core methoxy-thiazole structure can be systematically modified to explore structure-activity relationships.

The thiazole scaffold, in general, is a cornerstone for developing agents with a broad spectrum of biological activities. Research has shown that derivatives incorporating the thiazole ring exhibit antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. mdpi.comjpionline.orgresearchgate.net

Antimicrobial Agents : Researchers have synthesized series of compounds containing multiple thiazole rings that show potent antimicrobial activity, in some cases exceeding that of standard antibiotics. mdpi.comnih.gov These syntheses often involve the reaction of an α-bromoketone derivative of thiazole with thiosemicarbazones or heterocyclic amines to build di- and tri-thiazole structures. mdpi.com

Anticancer Agents : The thiazole ring is a key component of potent anticancer drugs. jpionline.org New series of 2,4-disubstituted 1,3-thiazole derivatives have been synthesized and evaluated for their anticancer activity. These syntheses often start with a Hantzsch reaction, followed by further modification to produce a library of compounds for screening. jpionline.org

Cholinesterase Inhibitors : In the search for treatments for Alzheimer's disease, 4-methoxy-phenylthiazole-2-amine derivatives have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. researchgate.net Based on the structure of known inhibitors, new derivatives are created by reacting a substituted aminothiazole intermediate with various reagents to add different functional groups, aiming to enhance binding to the enzyme's active site. researchgate.net

The research demonstrates the strategic importance of the this compound scaffold. Its inherent chemical properties and the ability to undergo diverse derivatization reactions make it a foundational element for discovering and developing new bioactive molecules for a range of therapeutic areas. chemimpex.comquinoline-thiophene.com

| Scaffold/Starting Material | Derivative Class | Synthetic Strategy | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-Alkoxythiazole | N-benzyl/N-phenyl thiazol-2(3H)-ones | π-bond migratory dealkylative C-N coupling | Scaffold for further development | rsc.org |

| 2-Amino-4-methoxythiazole | 2-Phenylaminoacetoamido-4-methoxythiazole | Reaction with chloroacetyl chloride, followed by substitution with anilines | Potential anti-inflammatory, antidiabetic | ajrconline.org |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Di- and Tri-thiazole derivatives | Reaction with thiosemicarbazones and heterocyclic amines | Antimicrobial | mdpi.com |

| p-Methoxy acetophenone (B1666503) and Thiourea | 2-Amino-4-(p-methoxyphenyl)thiazole derivatives | Hantzsch reaction followed by Schiff's reaction | Anticancer | jpionline.org |

| N-(4-(4-methoxy-phenyl)thiazol-2-yl) derivative | 4-Methoxy-phenylthiazole-2-amine derivatives | Condensation of bromo derivative with thiourea, followed by further reactions | Acetylcholinesterase (AChE) Inhibition | researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Pathways on the Thiazole (B1198619) Ring

In the case of 2-methoxythiazole, the methoxy (B1213986) group (-OCH₃) at the C-2 position plays a crucial role in dictating its chemical behavior. As an electron-donating group, it influences the electron density distribution within the thiazole nucleus. quinoline-thiophene.comchempedia.info

Electrophilic Substitution: Thiazoles are generally resistant to electrophilic substitution unless activated by electron-donating groups. core.ac.ukchempedia.info The methoxy group in this compound acts as such an activator. It increases the electron density of the thiazole ring, particularly at the C-5 position, making it the preferred site for attack by electrophiles. numberanalytics.comquinoline-thiophene.com This is analogous to 4-methylthiazole, where electrophilic substitution, such as nitration and sulfonation, also occurs at the C-5 position. ias.ac.in

Nucleophilic Substitution: The C-2 position of the thiazole ring is inherently electron-deficient due to the adjacent nitrogen atom, making it susceptible to nucleophilic attack, especially if it bears a good leaving group. core.ac.ukias.ac.in While this compound itself does not have a typical leaving group, the principle of nucleophilic substitution at this position is well-established. For instance, 2-chlorothiazole (B1198822) readily reacts with sodium methoxide (B1231860) to produce this compound. sciepub.comacs.org Similarly, 2-nitrothiazole (B159308) can be converted to this compound via reaction with sodium methoxide, demonstrating the displacement of the nitro group by a nucleophile. sciepub.com This indicates that while the methoxy group is not typically displaced, the C-2 carbon is a reactive site for nucleophiles. quinoline-thiophene.com

The nature of substituents on the thiazole ring profoundly affects its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron distribution and, consequently, the susceptibility of different ring positions to electrophilic or nucleophilic attack. analis.com.my

The methoxy group at the C-2 position of this compound is a powerful electron-donating group through resonance. This has several consequences:

Increased Basicity and Nucleophilicity : The electron-donating nature of the methoxy group increases the electron density on the ring nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted thiazole. analis.com.my

Activation towards Electrophiles : It activates the ring for electrophilic substitution, directing incoming electrophiles primarily to the C-5 position. numberanalytics.comquinoline-thiophene.com

Deactivation towards Nucleophiles (at other positions) : While the C-2 position is inherently prone to nucleophilic attack (with a suitable leaving group), the electron-donating effect of the methoxy group would generally decrease the ring's susceptibility to nucleophilic attack at other positions (C-4 and C-5).

The following table summarizes the general effects of substituents on the reactivity of the thiazole ring.

| Substituent Type | Position | Effect on Basicity/Nucleophilicity | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | C-2, C-4, C-5 | Increase analis.com.my | Activation (mainly at C-5) ias.ac.in | Deactivation |

| Electron-Withdrawing Group (e.g., -NO₂, -COOH) | C-2, C-4, C-5 | Decrease analis.com.my | Deactivation sciepub.com | Activation |

Oxidation Reactions

The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This is a common reaction for thiazole derivatives. smolecule.com

This compound can be oxidized at the sulfur atom to yield this compound-1-oxide (a sulfoxide) and subsequently this compound-1,1-dioxide (a sulfone). The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Common oxidizing agents used for the oxidation of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and urea-hydrogen peroxide (UHP). smolecule.combeilstein-journals.org Selective oxidation to the sulfoxide (B87167) is typically achieved using a controlled amount of the oxidant under milder conditions, while stronger conditions or an excess of the oxidant leads to the sulfone. organic-chemistry.orgbeilstein-journals.org For example, in the oxidation of thioglycosides, UHP can be used to selectively produce either the sulfoxide or the sulfone by adjusting the stoichiometry and temperature. beilstein-journals.org

The table below outlines typical conditions for these oxidation reactions, based on analogous compounds.

| Product | Reagent(s) | Typical Conditions |

| This compound-1-oxide (Sulfoxide) | Hydrogen Peroxide (H₂O₂) or m-CPBA (1 equiv.) | Mild conditions, controlled stoichiometry smolecule.comnih.gov |

| This compound-1,1-dioxide (Sulfone) | Hydrogen Peroxide (H₂O₂) or m-CPBA (>2 equiv.) | Harsher conditions, excess oxidant smolecule.comresearchgate.net |

Reduction Reactions

The aromatic thiazole ring can be reduced to its partially or fully saturated counterparts, such as dihydrothiazoles (thiazolines) and thiazolidines.

The reduction of the this compound ring can produce 2-methoxy-dihydrothiazole derivatives. smolecule.com This transformation involves the saturation of one or both double bonds in the heterocyclic ring. Common reducing agents for such reactions include metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), typically used under anhydrous conditions. smolecule.com It is important to note that the synthesis of dihydrothiazole derivatives more commonly proceeds via cyclization reactions of appropriate precursors rather than the reduction of an aromatic thiazole ring. nih.govchemmethod.comnih.govrsc.org However, the reduction of the thiazole ring itself is a viable, though less common, pathway. smolecule.com

| Product Family | Reagent(s) | Typical Conditions |

| Dihydrothiazole Derivatives | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | Anhydrous solvents smolecule.com |

Acid-Base Chemistry and Proton Transfer Reactions

The acid-base properties of this compound are primarily centered on the lone pair of electrons on the ring nitrogen atom. numberanalytics.com

According to the Brønsted-Lowry theory, a base is a proton acceptor. tamu.edulibretexts.org The nitrogen atom in the thiazole ring can accept a proton, making the molecule a base. numberanalytics.com The basicity of thiazole is influenced by the electronic effects of its substituents. analis.com.my The 2-methoxy group is an electron-donating group, which increases the electron density at the nitrogen atom, thereby increasing its basicity compared to unsubstituted thiazole. analis.com.my This makes this compound more readily protonated.

Proton transfer is the fundamental process in acid-base reactions. masterorganicchemistry.comnih.gov In the presence of an acid, this compound can participate in a proton transfer reaction where the ring nitrogen is protonated to form a 2-methoxythiazolium cation.

Thermally and Photochemically Induced Reactions

The thiazole ring, particularly when substituted, exhibits a range of reactions under thermal and photochemical conditions. These reactions often involve radical intermediates and can lead to significant structural rearrangements.

Homolytic Cleavage of N,O Bonds in Thiazole-Thione Analogues

Theoretical studies on N-(methoxy)thiazole-2(3H)-thione, an analogue of this compound, have provided significant insights into the homolytic cleavage of the N-O bond. acs.orgnih.gov This cleavage can be induced both thermally and photochemically to generate a methoxyl radical and a thiazole-2(3H)-thione radical. acs.orgnih.govacs.org The energy required for this bond dissociation is a critical factor in these reactions.

Investigations into N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones and their 5-aryl derivatives have shown that both photochemically and microwave-induced reactions can generate alkoxyl radicals. colab.ws These radicals have been successfully trapped and characterized using techniques like EPR spectroscopy. colab.ws The efficiency and outcome of these reactions can be influenced by the substituents on the thiazole ring. For example, N-(alkoxy)pyridine-2(1H)-thiones and N-(alkoxy)-4-methylthiazole-2(3H)-thiones show different behaviors when photolyzed, with the latter reacting more sluggishly and producing more side products. acs.org

The generated alkoxyl radicals can participate in various subsequent reactions, including intramolecular additions to form bicyclic tetrahydrofurans, β-fragmentations to yield carbonyl compounds, and selective C-H activation through 1,5-hydrogen translocation. colab.ws

Mechanisms of Photochemically Induced Radical Formation

The photochemical induction of radical formation from thiazole derivatives is a key area of study. The process is initiated by the absorption of UV/Vis light, leading to the population of an excited electronic state. acs.org For N-(methoxy)thiazole-2(3H)-thiones, theoretical investigations suggest that the photochemically induced formation of the methoxyl radical is a primary event. acs.orgnih.govacs.org

The mechanism involves the transition of the molecule to an excited singlet or triplet state, followed by the dissociation of the N-O bond. acs.org The efficiency of this process is dependent on the nature of the excited state and the energy landscape of the dissociation pathway. Theoretical methods have been employed to study the electronic absorption spectra and to identify suitable precursors for photochemically active oxyl radicals. nih.govacs.org

The photochemistry of thiazole itself has been shown to be complex, with potential for ring-opening and rearrangement to form various products, including isothiazole (B42339) derivatives and other small molecules. rsc.org The specific pathways are influenced by the substituents on the thiazole ring and the reaction conditions. rsc.org For instance, photolysis of N-isopropoxythiazole-2(3H)-thione leads to N-O bond scission as the dominant primary photochemical process, affording DNA-damaging radicals. researchgate.net

Below is a data table summarizing the key reactions and mechanisms discussed:

| Reaction Type | Reactants | Conditions | Key Intermediates/Products | Mechanism Highlights |

| Condensation | 2-Aminothiazole (B372263) derivative, Carbonyl compound | Varies | Imine/Enamine | Nucleophilic addition of the amine to the carbonyl group. libretexts.orgmnstate.edu |

| Amide Formation | 2-Aminothiazole derivative, Acyl chloride/Anhydride | Room Temperature | Amide | Nucleophilic acyl substitution. libretexts.org |

| Amide Formation | 2-Aminothiazole derivative, Carboxylic acid | Heat | Amide | Formation of ammonium (B1175870) carboxylate salt followed by dehydration. libretexts.org |

| Diazotization | Primary aminothiazole, Nitrous acid | 0-5°C | Diazonium salt | Reaction with in situ generated nitrous acid. libretexts.org |

| Thermal/Photochemical N-O Bond Cleavage | N-(Methoxy)thiazole-2(3H)-thione | Heat or Light | Methoxyl radical, Thiazolyl radical | Homolytic cleavage of the N-O bond. acs.orgnih.govacs.org |

| Photochemical Radical Formation | N-Isopropoxythiazole-2(3H)-thione | UVA Irradiation | Isopropoxyl radical | N-O bond scission in an excited state. researchgate.net |

Spectroscopic and Advanced Analytical Characterization in Research

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of 2-Methoxythiazole and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₄H₅NOS) is 115 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography before their detection by mass spectrometry. This is particularly useful for identifying and quantifying this compound in complex matrices such as reaction mixtures or biological samples. The liquid chromatography step provides a retention time for the compound, which aids in its identification, while the mass spectrometer confirms its molecular weight. Although specific LC-MS studies on this compound are not widely documented, the analysis of related thiazole (B1198619) derivatives is common, demonstrating the technique's applicability.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its formula, C₄H₅NOS, from other potential formulas that have the same nominal mass. The theoretical monoisotopic mass of the [M+H]⁺ ion of this compound is calculated to be 116.0168. An experimental HRMS measurement close to this value would serve as strong evidence for the compound's identity and elemental composition.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify its purity and confirm its empirical formula. For this compound, with the molecular formula C₄H₅NOS, the theoretical elemental composition is a critical benchmark for sample validation.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 41.75 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 4.38 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 12.17 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 13.90 |

| Sulfur (S) | 32.06 | 1 | 32.060 | 27.86 |

| Total | - | - | 115.150 | 100.00 |

Based on a comprehensive review of the available research literature, specific experimental or theoretical studies detailing the UV/Vis electronic absorption spectra of the compound this compound could not be located.

Therefore, the requested section "4.4. UV/Vis Spectrometry in Electronic Absorption Spectra Analysis," which requires detailed research findings and data tables for this compound, cannot be generated at this time due to the absence of specific data in the public domain.

Information is available for more complex, related structures such as 2-(4-methoxyphenyl)benzo[d]thiazole and various other methoxy-substituted thiazole derivatives. However, the electronic absorption characteristics of these larger, more conjugated systems are not directly transferable to the simpler this compound molecule and would be outside the strict scope of the requested article.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 2-methoxythiazole and its derivatives, these methods have been used to explore electronic structure, excited states, and molecular geometries.

Density Functional Theory (DFT) for Electronic Structure and Excited States

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems like atoms and molecules. scispace.comwikipedia.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scispace.com DFT methods have been applied to thiazole (B1198619) derivatives to study their electronic properties. atlantis-press.com

In a study on thiazole derivatives, including 2-methoxy-1,3-thiazole, quantum chemical calculations were performed using the B3LYP/6-311G(d,p), B3LYP/6-311++G(2d,2p), and CBS-APNO methods. atlantis-press.com These calculations determined key electronic parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the energy gap (ΔE), dipole moments, and molecular volume. atlantis-press.com Such parameters are crucial for understanding the reactivity and stability of the molecule. For instance, the HOMO and LUMO energy levels are indicative of the molecule's electron-donating and accepting capabilities, respectively.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study electronic excited states and their properties. psu.eduuci.edu It has become a standard tool in computational chemistry for calculating electronic transition energies, which correspond to the absorption of light by a molecule. psu.eduq-chem.com

Theoretical studies on N-(methoxy)thiazole-2(3H)-thiones have utilized TD-DFT to investigate electronic transitions. acs.orguni-kl.demolaid.comresearchgate.net These calculations help in understanding the nature of the excited states and how the molecular structure influences the absorption of light. By analyzing the electronic transitions, researchers can gain insights into the photochemical behavior of these compounds. acs.org

Ab Initio Methods for Ground and Excited State Geometries

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. arxiv.org These methods are often more computationally demanding than DFT but can provide highly accurate results for molecular geometries in both the ground and excited electronic states. arxiv.orguci.edu

For N-(methoxy)thiazole-2(3H)-thione, a related compound, ab initio calculations have been employed to determine the geometries of its ground and excited states. acs.org The geometries were optimized using methods such as RI-MP2/cc-pVTZ. acs.org Understanding the geometry changes upon electronic excitation is crucial for explaining the outcomes of photochemical reactions. acs.org

Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surfaces and identifying transition states.

Computational Investigations of Homolytic Cleavage Processes

Homolytic cleavage, the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, is a fundamental process in many chemical reactions. Computational methods are used to study the energetics and pathways of such processes. nih.govharth-research-group.org

Theoretical studies have investigated the homolytic cleavage of the N-O bond in N-(methoxy)thiazole-2(3H)-thione, a compound structurally related to this compound. acs.orguni-kl.de These investigations employ various computational methods to understand the factors influencing the bond-breaking process in both thermally and photochemically induced reactions. acs.org The results of these studies provide insights into the formation of methoxyl radicals from these precursors. acs.org The computational approaches include different levels of theory and basis sets to ensure the reliability of the calculated energies and reaction paths. acs.org

In Silico Studies in Drug Discovery

In silico methods, which are computational techniques used in drug discovery, play a crucial role in identifying and optimizing new drug candidates. nih.gov These methods can predict the biological activity and pharmacokinetic properties of molecules, thereby accelerating the drug development process. nih.govresearchgate.net Thiazole derivatives are recognized as important scaffolds in drug discovery due to their diverse biological activities. excli.de

While specific in silico studies focusing solely on this compound are not extensively detailed in the provided context, the broader class of thiazole derivatives has been a subject of such investigations. excli.deresearchgate.net For example, in silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, have been performed on 4-methoxythiazole-2-amine derivatives to assess their drug-likeness and potential as anticancer agents. researchgate.net These computational approaches help in understanding the interaction of the molecules with biological targets and predicting their behavior in a biological system. researchgate.netimrpress.com

Applications in Medicinal Chemistry and Biological Systems

Antimicrobial Research

The thiazole (B1198619) scaffold is a cornerstone in the development of new antimicrobial agents. Derivatives have demonstrated significant efficacy against a wide spectrum of bacteria and fungi, including strains that have developed resistance to existing drugs.

Antibacterial Efficacy Against Various Bacterial Strains

Derivatives incorporating the thiazole ring have shown considerable antibacterial activity. While research often focuses on complex derivatives rather than 2-methoxythiazole itself, the thiazole core is fundamental to their efficacy. For instance, certain heteroaryl thiazole derivatives have demonstrated moderate to good activity against a panel of bacteria. mdpi.com In one study, benzothiazole (B30560) derivatives, which share the core thiazole structure, were found to be highly potent against a range of Gram-positive pathogens. nih.gov These compounds exhibited significant minimum inhibitory concentrations (MIC), indicating their potential as effective antibacterial agents. nih.gov

Antifungal Efficacy Against Various Fungal Strains

The antifungal properties of thiazole-containing compounds are well-documented. Research has highlighted that this compound itself possesses relatively strong antifungal activity. kuleuven.be Furthermore, extensive studies on its derivatives have revealed potent efficacy against pathogenic fungi. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives displayed very strong antifungal effects against multiple clinical isolates of Candida albicans, a common cause of fungal infections in humans. nih.gov The activity of some of these derivatives was reported to be comparable or even stronger than the standard antifungal drug nystatin. nih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values underscore their potential.

Drug Development Candidates for Resistant Strains

The rise of multidrug-resistant (MDR) bacteria is a critical global health challenge, necessitating the discovery of novel antibiotics. juniperpublishers.com Thiazole derivatives are emerging as promising candidates to address this threat. Research into novel bacterial topoisomerase inhibitors (NBTIs) has yielded potent compounds active against resistant pathogens. nih.gov For example, certain benzothiazole derivatives have shown a very low frequency of resistance development in S. aureus. nih.gov This is attributed to their ability to inhibit two essential intracellular targets, GyrB and ParE, simultaneously, making it more difficult for bacteria to develop resistance. nih.gov Studies have also shown that specific heteroaryl thiazole compounds retain high potential against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Enzyme Inhibition as a Mechanism of Antimicrobial Action

The antimicrobial effects of many thiazole derivatives are rooted in their ability to inhibit essential microbial enzymes. nih.gov A key mechanism is the inhibition of bacterial type II topoisomerases, such as DNA gyrase (GyrB) and topoisomerase IV (ParE), which are crucial for DNA replication, repair, and segregation. nih.gov By targeting the ATPase activity of these enzymes, thiazole-based inhibitors disrupt vital cellular processes, leading to bacterial death. nih.gov This dual-targeting action is a significant advantage in overcoming resistance. nih.gov Beyond topoisomerases, other enzymes are also potential targets. Studies on 2-aminothiazole (B372263) derivatives have demonstrated their potent inhibitory effects on other enzyme classes, such as carbonic anhydrases, highlighting the versatility of the thiazole scaffold in designing specific enzyme inhibitors. figshare.com

Antiviral Research

In addition to their antimicrobial properties, thiazole-containing compounds have been identified as potent inhibitors of various viruses. The thiazole nucleus is a privileged scaffold in antiviral drug discovery, with derivatives showing activity against a range of viral pathogens.

Inhibition of Viral Replication Pathways

A primary strategy in antiviral therapy is to disrupt the viral replication cycle. nih.gov Thiazole derivatives have been shown to be particularly effective at this, especially against alphaviruses like the Chikungunya virus (CHIKV). Research has identified 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, a compound with a thiazole core, as a powerful inhibitor of CHIKV. Mechanism of action studies revealed that this class of compounds inhibits viral replication by specifically blocking the translation of subgenomic viral RNA and the synthesis of viral structural proteins. This prevents the assembly of new, infectious virus particles. The antiviral efficacy is often measured by the half-maximal effective concentration (EC50).

Disruption of Viral Entry Mechanisms

The entry of a virus into a host cell is a critical first step for infection and represents a key target for antiviral therapies. This process can occur through various mechanisms, including membrane fusion or endocytosis. plos.org Non-enveloped viruses, for instance, typically enter cells via endocytosis and must then penetrate the endosomal membrane to access the cytosol for replication. plos.org Research into the antiviral properties of the broader thiazole chemical class has shown potential. For example, derivatives of 2-aminothiazole have been investigated for various biological activities, including antiviral effects. mdpi.com

Viral entry pathways are complex and can be specific to the virus type. For instance, the Respiratory Syncytial Virus (RSV) uses its F protein to mediate fusion between the viral envelope and the host cell membrane. frontiersin.org The adeno-associated virus (AAV), on the other hand, utilizes a clathrin-independent endocytic pathway for infection. nih.gov The disruption of these intricate entry mechanisms is a primary goal of many antiviral strategies. While the 2-aminothiazole scaffold is a known pharmacophore with documented antiviral potential, specific studies detailing the role of this compound in disrupting viral entry mechanisms are not extensively available in the current scientific literature. mdpi.comresearchgate.net Further research is needed to elucidate whether this compound or its derivatives can specifically interfere with the processes of viral attachment, fusion, or endocytosis.

Anticancer Research

The thiazole ring, and particularly the 2-aminothiazole scaffold, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including significant anticancer properties. mdpi.comresearchgate.net The development of novel anticancer agents is driven by the need to overcome challenges such as multidrug resistance and the severe side effects associated with conventional chemotherapy. nih.govresearchgate.net Thiazole derivatives have emerged as a promising class of compounds in this regard, exhibiting potent activity against a wide array of human cancer cell lines. researchgate.netnih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. d-nb.infonih.gov Various studies have demonstrated that thiazole derivatives can trigger apoptosis in different cancer cell lines.

Human hepatocellular carcinoma (HepG2) cells are a commonly used model for in vitro liver cancer research. d-nb.infowaocp.org Studies on compounds with different structural backbones have shown apoptosis induction in HepG2 cells. For example, treatment with certain phytochemicals or nanoparticles can lead to characteristic apoptotic morphological changes, including chromatin fragmentation and the formation of apoptotic bodies. nih.govwaocp.org Similarly, the neuroendocrine-like PC12 cell line is a standard model for neurobiological and neurotoxicity studies. While direct studies on this compound's apoptotic effects on HepG2 and PC12 cells are limited, research on related thiazole structures provides insight into their potential. For instance, various substituted thiazole derivatives have shown cytotoxic effects against HepG2 cells, which are often mediated by the induction of apoptosis. nih.gov The pro-apoptotic potential of the broader class of thiazole compounds underscores the need for specific investigation into this compound's activity in these and other cancer cell lines.

Table 1: Cytotoxic Activity of Selected Thiazole and Other Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | Metric | Result | Reference(s) |

|---|---|---|---|---|---|

| Ethyl acetate (B1210297) extract of S. emarginatum | HepG2 | CCK-8 | IC50 | 2528.08 µg/ml | d-nb.info |

| n-butanol extract of S. emarginatum | HepG2 | CCK-8 | IC50 | 2783.37 µg/ml | d-nb.info |

| Imazalil (IMZ) | HepG2 | Alamar Blue | IC50 | 94 ± 12 µM | nih.gov |

| Imidacloprid (IMD) | HepG2 | Alamar Blue | IC50 | 624 ± 24 µM | nih.gov |

| Thiazole-Naphthalene Derivative (5b) | MCF-7 | MTT | IC50 | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-Naphthalene Derivative (5b) | A549 | MTT | IC50 | 0.97 ± 0.13 µM | nih.gov |

Apoptosis is executed through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. researchgate.net The intrinsic pathway is initiated by cellular stresses like DNA damage and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. creative-diagnostics.com This pathway involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which leads to the activation of initiator caspase-9 and subsequently the executioner caspase-3. researchgate.netcreative-diagnostics.com

Research into related methoxy-containing compounds, such as 2-methoxyestradiol (B1684026) (2-ME), has shown that they can activate the intrinsic apoptotic pathway. nih.gov 2-ME promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and activating the mitochondrial cascade. nih.gov It also activates both initiator caspases (caspase-8 and -9) and the executioner caspase-3. nih.gov Studies on thiazole derivatives have similarly shown that they can induce apoptosis through the intrinsic pathway, marked by mitochondrial depolarization and activation of caspase-9. mdpi.com These findings suggest that a likely mechanism for the anticancer activity of this compound derivatives would involve the modulation of Bcl-2 family proteins and the activation of the caspase cascade, though specific studies on this compound are required for confirmation.

Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and transport. nih.gov They are in a state of dynamic equilibrium between polymerization and depolymerization of α- and β-tubulin heterodimers. Disrupting this dynamic process is a validated and effective strategy in cancer therapy, as it leads to mitotic arrest and subsequent apoptosis. nih.gov

Several thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com These agents often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. mdpi.commdpi.com For example, a novel thiazole-naphthalene derivative, compound 5b, was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the reference drug colchicine (IC50 = 9.1 μM). nih.gov Another study on 2-anilino triazolopyrimidines identified a derivative (3d) that inhibited tubulin polymerization with an IC50 of 0.45 µM. mdpi.com While not a thiazole, research on 1,2,3-triazole analogs of 2-methoxyestradiol also highlights the inhibition of tubulin assembly as a key anticancer mechanism. nih.gov This body of evidence strongly suggests that the inhibition of tubulin polymerization is a probable mechanism of action for anticancer compounds based on a this compound scaffold.

Table 2: Tubulin Polymerization Inhibition by Thiazole Derivatives and Related Compounds

| Compound | Inhibition Metric (IC50) | Reference(s) |

|---|---|---|

| Thiazole-Naphthalene Derivative (5b) | 3.3 µM | nih.gov |

| Colchicine (Reference) | 9.1 µM | nih.gov |

| 2-Anilino Triazolopyrimidine (3d) | 0.45 µM | mdpi.com |

| Thiazole Chalcone (2e) | 7.78 µM | mdpi.com |

| Combretastatin-A4 (CA-4) (Reference) | 4.93 µM | mdpi.com |

The significance of the 2-aminothiazole scaffold in oncology is firmly established by its incorporation into clinically approved anticancer drugs. researchgate.netnih.gov This structural motif serves as a crucial pharmacophore, contributing to the high efficacy and target selectivity of these agents. Two prominent examples are Dasatinib and Alpelisib.

Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The 2-aminothiazole core is a key component of its structure, facilitating binding to the kinase domains. nih.gov

Alpelisib: A selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). It is approved for use in combination with fulvestrant (B1683766) for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer. The 2-aminothiazole moiety is integral to its interaction with the PI3K enzyme. nih.gov

The clinical success of drugs like Dasatinib and Alpelisib validates the 2-aminothiazole scaffold as a privileged structure in the design of targeted anticancer therapies. nih.govscilit.com

Neuropharmacological and Neuroprotective Research

Neuropharmacology is the scientific discipline focused on how drugs affect the nervous system, with the goal of developing therapies for neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, and depression. ox.ac.ukbioline.org.br Neuroprotective research, a subfield of neuropharmacology, seeks to identify agents that can prevent or slow the process of neuronal damage and death seen in neurodegenerative disorders. ous-research.nomdpi.com

The thiazole nucleus has been explored for its neuroprotective potential. Studies on methylthiazole derivatives have shown that they can offer neuroprotection in animal models of ischemia. nih.gov For instance, certain 5-ethyl-4-methylthiazole (B1294845) derivatives demonstrated neuroprotective efficacy comparable to the established neuroprotectant Clomethiazole in primary neuron cultures subjected to oxygen-glucose deprivation (OGD), a model for ischemic cell death. nih.gov Furthermore, research has investigated the neuroprotective effects of various compounds against neurotoxicity. One study found that resveratrol (B1683913) could protect nerve cells from beta-amyloid cytotoxicity induced by 2-methoxyethanol, although this involves different compounds. scielo.br While these studies highlight the potential of the thiazole scaffold in neuropharmacology, specific research focusing on the neuropharmacological or neuroprotective properties of this compound itself is an area that warrants further investigation. researchgate.net

Potential CRF1 Receptor Antagonism for Psychiatric Disorders

Corticotropin-releasing factor (CRF) is a neuropeptide central to the body's stress response, primarily through its interaction with the CRF1 receptor. nih.gov Overactivity of the CRF system is implicated in the pathophysiology of stress-related psychiatric conditions such as depression and anxiety. nih.govmdpi.com Consequently, antagonists of the CRF1 receptor are being investigated as potential non-monoaminergic therapeutic agents for these disorders. nih.govwikipedia.org

Enhancement of Cognitive Functions and Protection Against Neurodegenerative Conditions

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline. mdpi.comcas.org The development of neuroprotective agents that can slow or reverse this process is a major goal in medicinal chemistry. Thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov

Studies on animal models have shown that certain thiazole derivatives possess neuroprotective properties, with the potential to enhance cognitive functions. For instance, a synthesized thiazolidine-2,4-dione derivative demonstrated neuroprotective effects in both cell models and in rats with scopolamine-induced memory impairment. nih.gov This particular compound was found to reduce the expression of phosphorylated tau protein, a key pathological marker in Alzheimer's disease, and improve memory function. nih.gov The mechanism often involves the modulation of various biological targets implicated in neurodegeneration. These findings underscore the potential of the thiazole scaffold as a foundation for developing new therapies to combat cognitive impairment associated with neurodegenerative conditions. scitechdaily.comradiologyassistant.nl

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibiting this enzyme increases acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. wikipedia.orgnih.gov The thiazole ring is a core component in the design of numerous potent acetylcholinesterase inhibitors. researchgate.netresearchgate.net

Derivatives of 4-methoxy-phenylthiazole-2-amine have been synthesized and evaluated as AChE inhibitors. researchgate.net In one study, several of these compounds showed significant inhibitory activity, with one compound in particular (compound 5g) exhibiting a higher potency than the reference drug, rivastigmine. researchgate.net Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. researchgate.net Similarly, other research on 2-amino thiazole derivatives identified compounds with potent, selective inhibition of AChE over the related enzyme, butyrylcholinesterase (BChE). researchgate.netnih.gov The effectiveness of these compounds is attributed to specific interactions between the thiazole derivative and amino acid residues in the active site of the AChE enzyme. researchgate.net

| Compound | Inhibitory Concentration (IC50) or Inhibition Constant (Ki) | Reference |

|---|---|---|

| 4-methoxy-phenylthiazole-2-amine derivative (5g) | 5.84 µmol/L (IC50) | researchgate.net |

| 2-amino-4-(4-bromophenyl)thiazole | 0.129 ± 0.030 μM (Ki) | nih.gov |

| 4-methoxythiazole-2-amine derivative (2i) | 0.028 ± 0.001 µM (IC50) | researchgate.net |

| 4-methoxythiazole-2-amine derivative (2g) | 0.031 ± 0.001 µM (IC50) | researchgate.net |

Enzyme Modulation and Receptor Ligand Studies

The this compound structure is a versatile scaffold for developing molecules that can modulate the activity of various enzymes and receptors, making it a subject of extensive study.

Broad-Spectrum Enzyme Inhibition

Beyond their targeted effect on acetylcholinesterase, thiazole derivatives have demonstrated the ability to inhibit a wide range of other enzymes, highlighting their potential as broad-spectrum modulators. nih.gov This versatility makes them valuable tools in drug discovery for various diseases. mdpi.com

For example, (methoxyalkyl)thiazoles have been identified as a novel class of potent and selective 5-lipoxygenase (5-LPO) inhibitors, which are relevant for treating inflammatory conditions. nih.gov These compounds function not as simple redox agents but through specific, enantioselective interactions with the enzyme. nih.gov Further research has shown that 2-amino thiazole derivatives can effectively inhibit carbonic anhydrase isoenzymes (hCA I and hCA II) and butyrylcholinesterase (BChE) in addition to AChE. nih.gov The varying potency against different enzymes suggests that specific substitutions on the thiazole ring can be tailored to achieve desired selectivity and therapeutic effects. nih.gov

| Enzyme Target | Inhibitory Compound Example | Reported Potency (Ki) | Reference |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | 0.008 ± 0.001 μM | nih.gov |

| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | 0.124 ± 0.017 μM | nih.gov |

| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | 0.083 ± 0.041 μM | nih.gov |

| 5-Lipoxygenase (5-LPO) | 1-[3-(naphth-2-ylmethoxy)phenyl]-1-(thiazol-2-yl)propyl methyl ether | 0.1 µM (IC50) | nih.gov |

Modulation of Receptor Activity and Signaling Pathways

The this compound scaffold is integral to the synthesis of ligands that modulate G-protein coupled receptors (GPCRs), a large family of receptors that regulate numerous intracellular signaling pathways. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, can fine-tune receptor activity and offer greater selectivity. nih.govnih.gov

Thiazole derivatives are being explored for their ability to modulate receptor activity and influence biochemical signaling cascades. evitachem.com The interaction of these compounds can trigger or block downstream pathways, such as those involving ERK1/2 phosphorylation or intracellular calcium mobilization. nih.govelifesciences.org For instance, the antagonism of the CRF1 receptor by thiazole-containing compounds is a direct example of modulating a GPCR-mediated signaling pathway to achieve a therapeutic effect. googleapis.com The ability of these molecules to selectively modulate receptor conformations and their subsequent signaling makes them highly valuable for developing targeted therapies for a range of CNS disorders. nih.govgoogle.com

Interference with Metabolic Pathways (e.g., Amino Acid Metabolism)

The metabolism of amino acids is a complex network of interconnected pathways crucial for cellular function. creative-proteomics.commetabolomicscentre.ca The introduction of a thiazole ring into amino acid-like structures can significantly influence their metabolic fate and biological activity. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidant compounds can mitigate this damage by scavenging free radicals. juniperpublishers.com Thiazole derivatives have emerged as a significant class of compounds with potent antioxidant capabilities. chemrevlett.comrjptonline.org

The primary mechanism of antioxidant action involves the donation of hydrogen or electrons to neutralize reactive free radicals. tandfonline.com Numerous studies have demonstrated the potent radical-scavenging abilities of various thiazole derivatives using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. tandfonline.comnih.gov

Research has shown that synthetic thiazole derivatives, including those with hydrazinyl, naphthyl, and polyphenolic substitutions, exhibit significant free radical scavenging activity. tandfonline.comnih.govnih.gov For instance, a series of 2-amino-5-methylthiazol derivatives demonstrated a significant scavenging effect against DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov Another study found that newly synthesized N-methyl substituted thiazolyl-polyphenolic compounds exhibited enhanced antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov The antioxidant potential is often linked to the specific substituents on the thiazole ring, with electron-donating groups generally enhancing activity. nih.gov One study specifically identified 5-methoxy thiazole as a sulfur-containing compound with known antioxidant activity. e-jkfn.org

Table 1: Radical Scavenging Activity of Various Thiazole Derivatives

| Derivative Class | Assay Method | Key Finding | Reference |

| 2-(2-hydrazinyl) thiazoles | DPPH, NO, SOR, H₂O₂ | Showed potential radical scavenging activity. | nih.gov |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | Exhibited antioxidant activity with an IC₅₀ value of 64.75 ppm. | aip.org |

| 2-Amino-5-methylthiazol derivatives | DPPH, Hydroxyl, NO, Superoxide | Compounds with electron-donating substituents showed significant scavenging potential. | nih.gov |

| N-Methyl substituted thiazolyl-polyphenolic compounds | ABTS, DPPH | Exhibited significantly enhanced antioxidant activity compared to standards. | nih.gov |

| Imidazo[2,1-b]thiazole derivatives | DPPH | Displayed high antioxidant activity, comparable to the reference compound Quercetin. | researchgate.net |

By scavenging free radicals and regulating ROS, thiazole derivatives can effectively ameliorate oxidative stress in biological systems. nih.govresearchgate.net The antioxidant activity demonstrated in numerous in vitro studies suggests a protective effect against cellular and tissue damage. nih.govresearchgate.net For example, research has highlighted the potential of natural and synthetic compounds to alleviate oxidative stress associated with inflammatory conditions and metabolic disorders. nih.govmdpi.com The activation of antioxidant pathways, such as the Nrf2-Keap1-ARE signaling pathway, is a key mechanism by which compounds can enhance cellular defense against oxidative stress. nih.govmdpi.com The demonstrated antioxidant capacity of thiazole derivatives positions them as promising candidates for mitigating oxidative stress in various pathological contexts. researchgate.netresearchgate.net

Anticonvulsant Research

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing. researchgate.netzsmu.edu.ua The thiazole scaffold has been explored as a promising pharmacophore for the development of new anticonvulsant agents. mdpi.com

Research has focused on synthesizing and evaluating various thiazole-containing hybrid molecules. For instance, a series of thiopyrano[2,3-d]thiazole derivatives was found to exert a pronounced anticonvulsant effect in a subcutaneous pentylenetetrazole (scPTZ) seizure model, a standard screening test for antiepileptic drugs. researchgate.netnih.gov Certain compounds in this series significantly increased the latency period before seizure onset and reduced seizure duration and mortality in animal models. researchgate.netnih.gov

Similarly, thiazole-bearing 4-thiazolidinones have demonstrated excellent anticonvulsant activity in both the pentylenetetrazole-induced seizure assay and the maximal electroshock seizure (MES) test. mdpi.com The structure-activity relationship studies indicate that the combination of the thiazole and thiazolidinone rings, along with specific substitutions, is crucial for the observed activity. zsmu.edu.uamdpi.com

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

| Derivative Class | Seizure Model | Key Finding | Reference |

| Thiopyrano[2,3-d]thiazoles | scPTZ test | Identified three hit compounds with pronounced anticonvulsant effects. One compound's effect was equivalent to the reference drug, sodium valproate. | researchgate.netnih.gov |

| Thiazole-bearing 4-Thiazolidinones | PTZ and MES tests | Identified three compounds with excellent anticonvulsant activity in both models. | mdpi.com |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ and MES tests | Exhibited the highest anticonvulsant properties among the tested series. | zsmu.edu.ua |

| 6-(substituted-phenyl)thiazolo[3,2-b] chemimpex.comresearchgate.netbohrium.comtriazoles | MES and scPTZ tests | Designed to synergize the anticonvulsant activity of the triazole and thiazole moieties. | brieflands.com |

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. researchgate.netwjpmr.com Thiazole and its derivatives have been extensively investigated as potential anti-inflammatory agents. researchgate.netwisdomlib.org These compounds have been shown to act through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

In vivo studies using models such as carrageenan-induced paw edema in rats have confirmed the anti-inflammatory effects of newly synthesized thiazole derivatives. wjpmr.comwisdomlib.org For example, certain 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives demonstrated moderate to good anti-inflammatory activity, with some showing better protection against edema than the standard drug indomethacin. mdpi.com Another study found that specific thiazole derivatives exhibited anti-inflammatory activity ranging from 29.7% to 69.6% inhibition. bohrium.com Furthermore, research on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed they could effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in cell-based assays. nih.gov

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Derivative Class | Activity/Model | Key Finding | Reference |

| Benzothiazole Thiazole Derivatives | Carrageenan-induced paw edema | Showed anti-inflammatory activity up to 69.6%. | bohrium.com |

| Synthetic Thiazole Derivatives | Carrageenan and formalin tests | Compounds 3c and 3d showed up to 44% and 41% inhibition in the carrageenan test. | wisdomlib.org |

| 2-(2-hydrazinyl) thiazoles | In vitro assays | Showed potential anti-inflammatory activity compared to diclofenac (B195802) sodium. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazoles | LPS-induced cytokine release | Compound 13b showed the most potent inhibition of NO, IL-6, and TNF-α. | nih.gov |

| 5-Methylthiazole-Thiazolidinone Conjugates | Carrageenan-induced mouse paw edema | Provided protection up to 57.8%, superior to the reference drug indomethacin. | mdpi.com |

Antidiabetic Research

Diabetes mellitus is a chronic metabolic disorder characterized by high blood sugar levels. rasayanjournal.co.in Thiazole-containing compounds, particularly the thiazolidinedione (TZD) class, have become important therapeutic agents for managing type 2 diabetes. researchgate.net Well-known drugs like Pioglitazone and Rosiglitazone belong to this class and primarily work by improving insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver. rasayanjournal.co.inresearchgate.net

Beyond the established TZDs, research continues to explore other thiazole derivatives for novel antidiabetic mechanisms. ijpsjournal.com Studies have shown that certain thiazole derivatives can act as inhibitors of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, which helps to control post-meal blood glucose spikes. rasayanjournal.co.inijpsjournal.com For example, some imidazopyridine-based thiazole derivatives have shown promising potential by inhibiting the α-glucosidase enzyme. ijpsjournal.com In addition, newly synthesized 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were identified as excellent anti-glycating agents, which is another important mechanism for preventing diabetic complications. nih.gov These findings highlight the versatility of the thiazole scaffold in developing new antidiabetic therapies that target various aspects of the disease's pathology. rasayanjournal.co.inrjptonline.org

Table 4: Antidiabetic Mechanisms of Thiazole Derivatives

| Derivative Class / Compound | Target / Mechanism | Key Finding | Reference |

| Thiazolidinediones (e.g., Pioglitazone) | PPARγ activation | Improves insulin sensitivity in peripheral tissues. | rasayanjournal.co.inresearchgate.net |

| Imidazopyridine-based thiazoles | α-glucosidase inhibition | Showed promising potential as α-glucosidase inhibitors. | ijpsjournal.com |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Anti-glycation activity | Found to be excellent anti-glycating agents, with one compound being most efficient. | nih.gov |

| General Thiazole Derivatives | α-amylase, α-glucosidase, DPP4 | Identified as potential targets for thiazole derivatives in diabetes management. | rasayanjournal.co.in |

Structure-Activity Relationship (SAR) Studies for Therapeutic Agents

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For molecules incorporating the this compound scaffold, SAR studies aim to identify which parts of the molecule are essential for its therapeutic action and how modifications to its structure can enhance potency, selectivity, and pharmacokinetic properties. The 2-methoxy group itself, being a small, hydrogen bond-accepting, and electron-donating moiety, plays a significant role in the molecule's interaction with biological targets.

Research into thiazole-containing compounds has consistently demonstrated that the substituent at the 2-position of the thiazole ring is a key determinant of biological activity. Modifications at this position can dramatically alter a compound's potency and efficacy. For instance, in a series of 2-aminothiazoles developed as antitubercular agents, the central thiazole ring and a pyridinyl group at the C-4 position were found to be crucial and intolerant to changes. nih.gov However, the N-2 position proved to be highly adaptable, where the introduction of various substituted benzoyl groups led to a more than 128-fold improvement in antitubercular activity, highlighting the flexibility and importance of this position in optimizing therapeutic agents. nih.gov

Detailed Research Findings

The principles of SAR are vividly illustrated in studies of compounds structurally analogous to this compound derivatives, such as those with a 2-methylthio group, which shares similar steric and electronic properties.

Case Study: Antiviral Agents for Chikungunya Virus (CHIKV)

In the development of inhibitors for the Chikungunya virus, a lead compound, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (1) , was identified. nih.gov This compound contains a 2-methylthio-substituted thiazole ring and demonstrated good antiviral activity. Subsequent SAR studies focused on modifying the molecule to enhance its potency and drug-like properties. This led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (26) , which exhibited significantly improved efficacy. nih.gov The key change involved replacing the naphthalene (B1677914) ring with a 3-((4-cyanophenyl)amino)phenyl group, which enhanced interactions with the biological target. This modification resulted in a nearly twofold improvement in the EC₉₀ value and a substantial increase in viral titer reduction (VTR). nih.gov

Case Study: Thiazole-Based Kinase Inhibitors

The 2-substituted thiazole core is also integral to the design of potent kinase inhibitors, which are crucial in cancer therapy. In a study targeting Glycogen Synthase Kinase 3β (GSK-3β), a series of thiazole derivatives was synthesized and evaluated. nih.gov The SAR analysis revealed that modifications to the carboxamide moiety attached to the thiazole ring had a profound impact on inhibitory activity. nih.gov Specifically, introducing small cycloalkyl groups like cyclopropyl (B3062369) and cyclobutyl resulted in compounds with highly potent, nanomolar-level inhibition of GSK-3β. nih.gov For example, substituting a larger phenyl group with a cyclopropyl group significantly increased potency.